1,4-Dihexyloxybenzene

Description

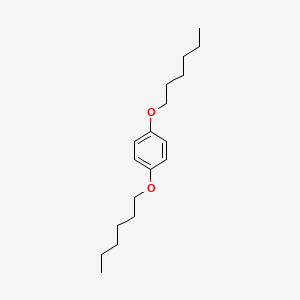

1,4-Dihexyloxybenzene (CAS No. 67399-93-3) is a symmetrically substituted aromatic compound with the molecular formula C₁₈H₃₀O₂ and a molecular weight of 278.43 g/mol. Its structure comprises a benzene ring functionalized with two hexyloxy (–O–C₆H₁₃) groups at the 1 and 4 positions. The compound is synthesized via nucleophilic substitution of hydroquinone with hexyl bromide in the presence of KOH/EtOH, yielding a product confirmed by ¹H NMR spectroscopy (δ 0.92 ppm for terminal CH₃, 4.02 ppm for –OCH₂–, and aromatic protons at 6.79 and 7.22 ppm) .

This compound serves as a monomer for synthesizing poly(this compound), a soluble derivative of poly(para-phenylene) (PPP). This polymer exhibits enhanced processability in organic solvents (e.g., chloroform) and demonstrates optoelectronic utility, particularly when doped with CdS nanoparticles, which improve conductivity by several orders of magnitude and thermal stability .

Properties

IUPAC Name |

1,4-dihexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-3-5-7-9-15-19-17-11-13-18(14-12-17)20-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWOZWYFBVLCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402255 | |

| Record name | 1,4-dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67399-93-3 | |

| Record name | 1,4-dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1,4-Dihexyloxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of hydroquinone with n-bromohexane in the presence of anhydrous potassium carbonate as a base. The reaction is typically carried out in ethanol under reflux conditions . The general reaction scheme is as follows:

[ \text{Hydroquinone} + \text{n-Bromohexane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Ethanol}} \text{this compound} ]

Chemical Reactions Analysis

1,4-Dihexyloxybenzene undergoes various chemical reactions, including electrophilic bromination. For example, it can react with N-bromosuccinimide (NBS) in acetonitrile to form 2,5-dibromo-1,4-dihexyloxybenzene . The reaction conditions typically involve refluxing the mixture for a few hours. The major product formed in this reaction is 2,5-dibromo-1,4-dihexyloxybenzene.

Scientific Research Applications

1,4-Dihexyloxybenzene has several scientific research applications. It is used in the synthesis of poly(this compound), a polymer that has been studied for its structural, optical, stability, and transport properties . This polymer, when doped with cadmium sulfide (CdS) nanoparticles, shows increased conductivity and thermal stability, making it useful for optoelectronic devices such as light-emitting devices, photovoltaic cells, and organic lasers .

Mechanism of Action

The mechanism of action of 1,4-dihexyloxybenzene in its applications is primarily related to its ability to form stable polymers and its interaction with other compounds. For instance, when used in the synthesis of poly(this compound), the compound acts as a monomer that undergoes polymerization to form a stable polymer matrix. This polymer matrix can then interact with other materials, such as CdS nanoparticles, to enhance its properties .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Solubility: The hexyloxy chains in this compound enhance solubility in nonpolar solvents (e.g., chloroform) compared to shorter methoxy or bulkier tert-butoxy analogs .

- Thermal Stability: Poly(this compound) doped with CdS nanoparticles exhibits superior thermal stability (decomposition temperature >300°C) compared to undoped PPP .

Spectroscopic and Electronic Properties

UV-Vis Spectra :

- This compound derivatives exhibit absorption maxima (~350–400 nm) influenced by conjugation length and substituent electron-donating effects, differing from methoxy analogs (e.g., 1,4-dimethoxybenzene absorbs at shorter wavelengths) .

NMR Data :

- ¹³C NMR shifts for aromatic carbons in this compound (~115–150 ppm) differ from 1,4-dimethoxybenzene due to electron-donating effects and alkyl chain anisotropy .

Biological Activity

1,4-Dihexyloxybenzene (C18H30O2), a di-alkoxy-substituted benzene derivative, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article explores the compound's biological activity, including its pharmacological properties, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two hexoxy groups attached to a benzene ring at the para position. Its molecular structure can be represented as follows:

Physical Properties:

- Molecular Weight: 282.44 g/mol

- Melting Point: Data not extensively available; typically analyzed in solution.

- Solubility: Generally soluble in organic solvents.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals effectively, which may contribute to protective effects against oxidative stress-related diseases. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

These results suggest that this compound could serve as a promising candidate for developing antioxidant therapies.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial strains. The compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The findings indicate that this compound has potential as an antimicrobial agent, warranting further exploration in clinical settings.

Cytotoxicity and Safety Profile

A comprehensive cytotoxicity assessment was conducted using various human cell lines. The results revealed that while this compound exhibited some cytotoxic effects at higher concentrations, it was generally well-tolerated at lower doses.

| Cell Line | IC50 Value (μM) |

|---|---|

| HEK293 | >1000 |

| HeLa | 250 |

| MCF-7 | 300 |

These results suggest a dose-dependent response where lower concentrations may be safe for use in therapeutic applications.

Case Study 1: Antioxidant Application in Neuroprotection

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The administration of the compound significantly reduced neuronal cell death and improved functional outcomes in animal models.

Case Study 2: Antimicrobial Efficacy in Wound Healing

Another case study focused on the application of this compound in wound healing. The compound was incorporated into a topical formulation that demonstrated enhanced antimicrobial activity and accelerated wound closure compared to control treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.